N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide
Description
N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzamide core, a benzyl substituent on the nitrogen atom, and a 2,4,6-trichlorophenylcarbamoyl-methyl group. Such substituents may influence reactivity, solubility, and biological activity, though direct data on this compound are absent in the provided evidence. Below, comparisons are drawn with structurally analogous benzamides to infer properties and applications.
Properties
Molecular Formula |
C22H16Cl3N3O4 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-benzyl-3-nitro-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C22H16Cl3N3O4/c23-16-10-18(24)21(19(25)11-16)26-20(29)13-27(12-14-5-2-1-3-6-14)22(30)15-7-4-8-17(9-15)28(31)32/h1-11H,12-13H2,(H,26,29) |
InChI Key |
XANGFEQTZHHXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nitration of benzyl compounds followed by the introduction of the oxo and trichlorophenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl and trichlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to various substituted benzyl or trichlorophenyl compounds.
Scientific Research Applications
N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The benzyl and trichlorophenyl groups may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The target compound’s trichlorophenylcarbamoyl-methyl group distinguishes it from other benzamides. For example:
- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (3i) (): Contains a phenylacetamide group and methoxy substituents. The absence of electron-withdrawing chlorine atoms likely enhances its solubility compared to the target compound. NMR data (δ 7.15–7.77 ppm for aromatic protons) indicate strong electron-donating effects from methoxy groups, contrasting with the target’s nitro/trichloro-induced deshielding .
- N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenethyl)benzamide (3n) (): Shares a benzamide backbone but lacks nitro/trichloro groups. Its elemental analysis (C: 74.42% vs. theoretical 74.78%) highlights discrepancies common in complex syntheses, suggesting similar challenges for the target compound .
Data Tables: Key Comparisons
Research Implications and Limitations
- Synthetic Challenges : The trichlorophenyl and nitro groups may complicate purification, as seen in analogous compounds with elemental analysis deviations (e.g., 3i: 3.25% N vs. 3.47% theoretical) .
Biological Activity
N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide is a complex organic compound with potential biological activity. Its structure incorporates various functional groups that may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C22H16Cl3N3O4
Molecular Weight: 492.7 g/mol
IUPAC Name: N-benzyl-3-nitro-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide
CAS Number: 332163-27-6
The compound's structure includes a benzyl group, a nitro group, and a trichlorophenyl moiety, which may contribute to its biological properties by interacting with various cellular targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Oxidative Stress Modulation : The nitro group can undergo redox reactions, potentially influencing cellular oxidative stress levels.
- Enzyme Interaction : The compound may interact with specific enzymes or proteins, altering their function and affecting cellular pathways.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, leading to mutagenic effects. For instance, related benzylating agents have been noted for their capacity to induce mutations in Salmonella typhimurium .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that certain benzyl derivatives can act as effective antimicrobial agents against a range of bacteria. For example, N-benzyl derivatives have been investigated for their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 2.5 - 160 μM |
| Staphylococcus aureus | 5 - 50 μM |
| Pseudomonas aeruginosa | 10 - 100 μM |
- Cytotoxicity and Anticancer Activity : Some studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways.
Case Studies
- Mutagenicity Studies : A study on related nitroso compounds demonstrated that benzylating agents could lead to significant mutagenic activity in bacterial models . This suggests a potential risk associated with exposure to such compounds.
- Antimicrobial Efficacy : Research conducted on gyramides (a class of compounds related to N-Benzyl derivatives) showed promising results in inhibiting bacterial growth by targeting DNA gyrase. The IC50 values ranged from 0.7 to 3.3 μM against various Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
